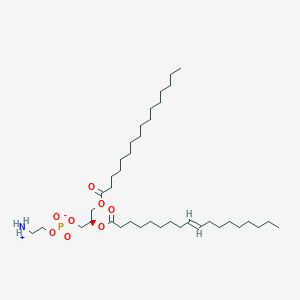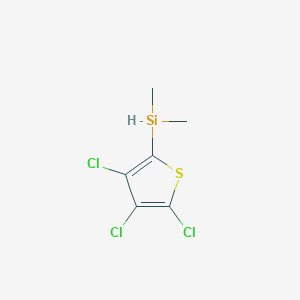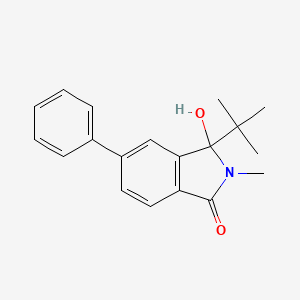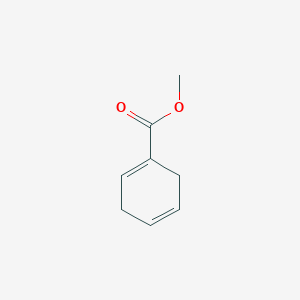![molecular formula C15H13BrN2O2 B11940018 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide CAS No. 6273-54-7](/img/structure/B11940018.png)
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide typically involves the reaction of phthalimide derivatives with pyridine-based compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phthalimide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide N-oxides, while reduction can produce phthalimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
- Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetyl chloride
Uniqueness
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phthalimide moiety with a pyridinium ion makes it particularly versatile for various applications .
Eigenschaften
CAS-Nummer |
6273-54-7 |
|---|---|
Molekularformel |
C15H13BrN2O2 |
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
2-(2-pyridin-1-ium-1-ylethyl)isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C15H13N2O2.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DDVWLJHWPWULGE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)



